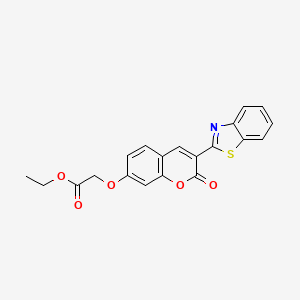

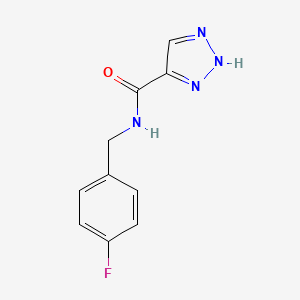

Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate is based on structures generated from information available in ECHA’s databases . The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxyacetate moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazoles include a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Iodine promotes this condensation . The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Aplicaciones Científicas De Investigación

Tautomerism and Decomposition

- Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound related to Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate, exhibits interesting tautomerism and decomposes under certain conditions. This property has implications in understanding the behavior of similar compounds in different environments (Carrington et al., 1972).

Synthesis of Novel Compounds

- Research has demonstrated the synthesis of novel compounds from reactions involving benzothiazole and ethyl bromocyanoacetate, highlighting the potential for creating diverse chemical entities with various applications (Nassiri & Milani, 2020).

Antibacterial Applications

- A study exploring the synthesis and anti-microbial activity of thiazole substituted coumarins starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, a related compound, opens avenues for the development of new antibacterial agents (Parameshwarappa et al., 2009).

Environmental Applications

- In a study involving 2,2,6,6-tetramethylpiperidin-l-yloxy catalyzed alcohol oxidation, the use of ethyl acetate (a component in related compounds) as an environmentally friendly solvent was emphasized, suggesting its potential use in green chemistry applications (Li & Zhang, 2009).

Crystallography and Molecular Structure

- The crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, a compound with similarities to Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate, was determined, offering insights into molecular conformations and interactions (Li et al., 2015).

Sensor Applications

- A chemosensor using a benzothiazole-based receptor, closely related to Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate, was developed for selective detection of Cu2+ and Hg2+ in semi-aqueous media. This emphasizes the potential use of similar compounds in environmental monitoring and public health (Wagh et al., 2015).

Safety and Hazards

The safety data sheet for Ethyl acetate, a related compound, indicates that it is highly flammable and may cause serious eye irritation and drowsiness or dizziness . It is recommended to handle it with protective gloves, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Propiedades

IUPAC Name |

ethyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5S/c1-2-24-18(22)11-25-13-8-7-12-9-14(20(23)26-16(12)10-13)19-21-15-5-3-4-6-17(15)27-19/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIDRPKPCRISDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)

![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)

![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)

![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)

![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)

![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)